[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14988153
InChI: InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3
SMILES:
Molecular Formula: C21H24N4O2
Molecular Weight: 364.4 g/mol

[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone

CAS No.:

Cat. No.: VC14988153

Molecular Formula: C21H24N4O2

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone -

Specification

Molecular Formula C21H24N4O2
Molecular Weight 364.4 g/mol
IUPAC Name [1-(2-methoxyethyl)indol-6-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C21H24N4O2/c1-27-15-14-23-9-7-17-5-6-18(16-19(17)23)21(26)25-12-10-24(11-13-25)20-4-2-3-8-22-20/h2-9,16H,10-15H2,1H3
Standard InChI Key KFMAYRJFCMLYMQ-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C1C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Introduction

Potential Biological Activities

Compounds with similar structures to [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone may exhibit activities such as:

  • Neurotransmitter Modulation: Indole derivatives can affect neurotransmitter systems, potentially influencing mood and cognitive functions.

  • Receptor Binding: The presence of piperazine and pyridine rings suggests potential for binding to various receptors, which could lead to therapeutic effects.

  • Antimicrobial or Antiviral Properties: Some indole and pyridine derivatives have shown antimicrobial or antiviral activities.

Synthesis and Chemical Reactions

The synthesis of such compounds typically involves multi-step reactions, including alkylation, acylation, and condensation reactions. For example, the formation of the methanone linkage between the indole and piperazine moieties might involve an acylation step.

Synthetic StepsDescription
AlkylationIntroduction of alkyl groups to form the 2-methoxyethyl side chain.
AcylationFormation of the methanone linkage between indole and piperazine.
CondensationPossible step in forming the pyridylpiperazine moiety.

Research Findings and Applications

While specific research findings on [1-(2-methoxyethyl)-1H-indol-6-yl][4-(2-pyridyl)piperazino]methanone are not available, compounds with similar structures have been explored for various therapeutic applications:

  • CNS Disorders: Indole derivatives have been studied for their potential in treating central nervous system disorders.

  • Infectious Diseases: Pyridine and indole derivatives have shown promise in combating microbial infections.

  • Cancer Research: Some compounds with these rings have been investigated for anticancer properties.

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